
1-Acetyl-5,7-dibromonaphthalene
Overview
Description
1-Acetyl-5,7-dibromonaphthalene is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328.00 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Acetyl-5,7-dibromonaphthalene, and what methodological considerations are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves electrophilic substitution on naphthalene derivatives. For bromination, controlled stoichiometry and temperature (e.g., 0–5°C in HBr/AcOH) are key to avoiding over-bromination. Acetylation via Friedel-Crafts acylation requires anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Reaction progress should be monitored using TLC and validated via NMR to confirm regioselectivity at the 5,7-positions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm substitution patterns and acetyl group integration.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Br atoms) .
- UV-Vis/fluorescence spectroscopy : Assess electronic transitions influenced by the acetyl and bromine substituents .
Q. What toxicological data exist for this compound, and how should researchers address gaps in hazard identification?
- Methodological Answer : Limited data are available for this specific compound. Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2 for hepatic effects). Cross-reference toxicological profiles of structural analogs (e.g., naphthalene, 1-methylnaphthalene) from ATSDR reports, noting systemic effects (respiratory, hepatic) observed in inhalation/oral studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of bromine substituents in this compound’s reactivity and biological interactions?
- Methodological Answer :
- Computational modeling : Use DFT to map electron density and predict sites for nucleophilic attack or radical formation.
- Kinetic studies : Compare reaction rates with mono-brominated analogs to quantify steric/electronic effects of dibromination.
- Protein binding assays : Probe interactions with biomacromolecules (e.g., serum albumin) via fluorescence quenching or ITC .
Q. What strategies resolve contradictions in reported toxicity data for halogenated naphthalene derivatives?
- Methodological Answer : Apply systematic review frameworks:
- Eligibility criteria : Define exposure routes (oral/inhalation), species, and endpoints (e.g., hepatotoxicity) to standardize comparisons.
- Risk of bias assessment : Use tools like SYRCLE for animal studies to evaluate confounding factors (e.g., dosing protocols).
- Meta-analysis : Pool data from heterogeneous studies using random-effects models, highlighting dose-response relationships .
Q. Which advanced analytical techniques are suitable for detecting this compound in environmental or biological matrices?
- Methodological Answer :
- GC-MS/LC-HRMS : Optimize ionization (EI/ESI) for bromine isotopic patterns and acetyl fragmentation.
- Synchrotron-based XAS : Characterize bromine speciation in environmental samples (e.g., soil adsorption studies).
- Microscopy (SEM-EDS) : Map spatial distribution in tissues or polymer composites .
Q. How do molecular aggregation properties of this compound influence its applications in materials science?
- Methodological Answer : Study face-to-face π-stacking and halogen bonding via:
- Single-crystal analysis : Resolve dimeric/chain-like aggregates (e.g., C–Br⋯π interactions).
- DSC/TGA : Assess thermal stability and phase transitions influenced by aggregation.
- Charge transport measurements : Use FET devices to evaluate conductivity in thin films .
Q. Methodological Guidelines
Q. What storage and handling protocols are recommended for this compound to ensure stability?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption. Use electrostatic-safe containers during handling. Conduct regular purity checks via HPLC .
Q. How should systematic reviews on halogenated naphthalenes address gray literature and unpublished data?
- Methodological Answer : Follow PRISMA guidelines with:
Properties
Molecular Formula |
C12H8Br2O |
---|---|
Molecular Weight |
328.00 g/mol |
IUPAC Name |
1-(5,7-dibromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8Br2O/c1-7(15)9-3-2-4-10-11(9)5-8(13)6-12(10)14/h2-6H,1H3 |
InChI Key |
WZHSNIWAZFZIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2Br)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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